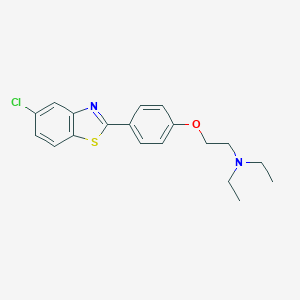
(2-Chlorophenoxy)trimethylsilane
Vue d'ensemble
Description
(2-Chlorophenoxy)trimethylsilane, also known as 2CPTMS, is a silane-based organic compound with a wide range of scientific and industrial applications. It is a colorless liquid with a pungent odor, and is soluble in most organic solvents. The compound has been found to be useful in a variety of applications, such as in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In addition, 2CPTMS has been studied for its potential uses in the biomedical field, such as in the treatment of cancer, and for its potential as an antimicrobial agent.
Applications De Recherche Scientifique
Organometallic Chemistry and Reactivity Studies
- (2,4,6-Trimethoxyphenyl)trimethylsilane, a related compound, has been studied for its reactivity, particularly focusing on its acid cleavage properties in comparison to phenyltrimethylsilane (Eaborn, Salih, & Walton, 1972).
Applications in Electronic Materials and Chemical Vapor Deposition (CVD)
- Trimethylsilane derivatives are utilized in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Study of Metalation Reactions in Organic Chemistry
- Research on trimethylsilyl-substituted chloroarenes and fluoroarenes, like (2-chlorophenyl)trimethylsilane, has provided insights into the effects of bulky silyl substituents on the reactivity and metalation processes in organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
Synthesis and Chemical Transformations
- The reaction dynamics of (2-aminoethoxy)trimethylsilane with chloromethylalkoxysilanes have been explored to understand the formation of cyclic substitution products and the mechanism of detachment of the substituted methyl group from the silicon atom (Zhdanov, Pakhomov, & Arkhipov, 1967).
Photochemical Studies and Radical Behavior
- Investigations into the photoreactivity of trimethylsilane derivatives in different conditions have contributed to understanding the radical and ionic chemistry of these compounds, especially in the context of photochemical generation and reactivity (Raviola, Ravelli, Protti, & Fagnoni, 2014).
Nanomaterials and Polymer Science
- The synthesis of amphiphilic poly(organosiloxane) nanospheres utilizing trimethoxymethylsilane and other silane compounds has been studied for developing core−shell and core−shell−shell nanospheres with varying amphiphilic properties (Jungmann, Schmidt, Maskos, Weis, & Ebenhoch, 2002).
Advancements in Lithium-Ion Battery Technology
- Novel silane compounds, including trimethylsilane derivatives, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, showing great potential for enhancing battery performance and stability (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).
Catalysis and Gold-Catalyzed Reactions
- Aryltrimethylsilanes, like (2-Chlorophenoxy)trimethylsilane, have been used in gold-catalyzed oxidative coupling reactions, showcasing their efficiency and the potential for minimizing byproducts in complex organic synthesis (Brenzovich, Brazeau, & Toste, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(2-chlorophenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHRQHCIXYIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346920 | |
| Record name | (2-Chlorophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-65-1 | |
| Record name | (2-Chlorophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chlorophenoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)

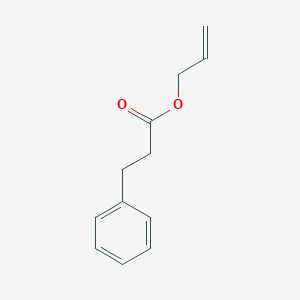

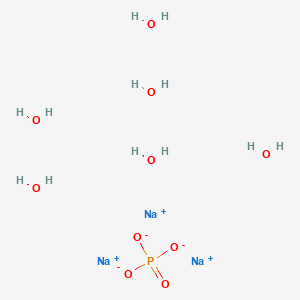
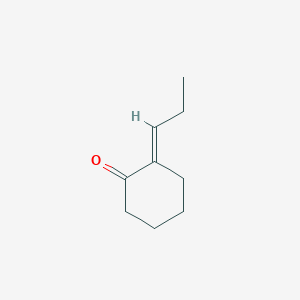


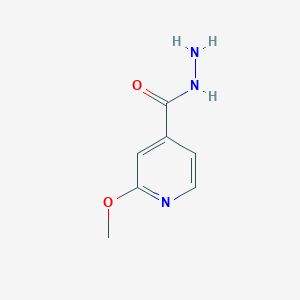
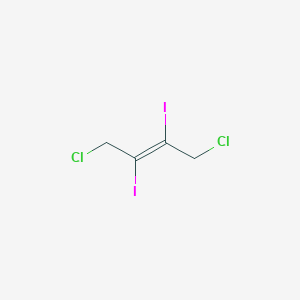

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
